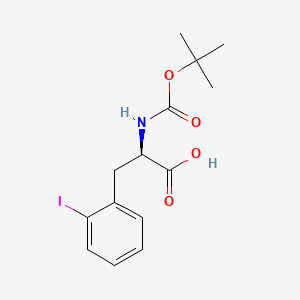

Boc-2-Iodo-D-Phenylalanine

描述

Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is commonly used in peptide synthesis and as a building block in organic chemistry due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-D-Phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced phenylalanine compounds, and the free amino acid after deprotection.

科学研究应用

Peptide Synthesis

Overview : Boc-2-iodo-D-phenylalanine serves as a crucial building block in peptide synthesis. Its structure allows for the incorporation of iodine into peptides, which can enhance their biological activity.

Applications :

- Drug Development : The compound is employed in creating peptide-based drugs, facilitating the exploration of new therapeutic agents targeting various diseases, including cancer and neurological disorders .

- Modified Peptides : Researchers utilize this compound to synthesize modified peptides that exhibit improved pharmacological properties .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to therapeutic agents, enhancing targeted delivery systems.

Applications :

- Targeted Drug Delivery : this compound is used to facilitate the attachment of drugs to specific cells or tissues, improving treatment efficacy and reducing side effects .

- Imaging and Diagnostics : The iodine atom in the compound aids in labeling biomolecules for imaging applications, providing insights into cellular processes .

Research in Neuroscience

Overview : The compound plays a significant role in neuroscience research, particularly in studying receptor interactions.

Applications :

- Receptor Studies : this compound is utilized to investigate receptor signaling pathways, contributing to the understanding of neurological disorders .

- Therapeutic Targets : Insights gained from these studies can lead to the identification of potential therapeutic targets for various neurological conditions .

Fluorescent Labeling

Overview : The compound can be employed in fluorescent labeling techniques.

Applications :

- Live-cell Imaging : this compound aids in visualizing biomolecules within live cells, which is critical for studying cellular dynamics and functions .

Protein Engineering

Overview : The modification of proteins is essential for understanding their structure-function relationships.

Applications :

- Enhanced Stability and Functionality : Researchers use this compound to modify proteins, improving their stability and functionality for novel biopharmaceutical development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide drugs | Enhanced biological activity |

| Bioconjugation | Targeted drug delivery systems | Improved treatment efficacy |

| Neuroscience Research | Studying receptor interactions | Insights into neurological disorders |

| Fluorescent Labeling | Visualization of biomolecules | Understanding cellular processes |

| Protein Engineering | Modifying proteins for stability | Development of novel therapeutics |

Case Studies

- Peptide-based Drug Development

- Bioconjugation Techniques

- Neuroscience Applications

作用机制

The mechanism of action of Boc-2-Iodo-D-Phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in various interactions, such as halogen bonding, which can affect the stability and activity of the molecules. The Boc protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound.

相似化合物的比较

Similar Compounds

Boc-4-Iodo-D-Phenylalanine: Similar structure but with the iodine atom at the para position.

Boc-2-Bromo-D-Phenylalanine: Bromine atom instead of iodine.

Boc-2-Chloro-D-Phenylalanine: Chlorine atom instead of iodine.

Uniqueness

Boc-2-Iodo-D-Phenylalanine is unique due to the presence of the iodine atom, which provides distinct reactivity and interactions compared to other halogenated phenylalanine derivatives

生物活性

Boc-2-Iodo-D-Phenylalanine (Boc-2-Iodo-D-Phe) is a modified amino acid that has garnered significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₁₃H₁₄I NO₂

- Molecular Weight : 391.2 g/mol

- Structure : It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an iodine atom attached to the phenyl ring, which influences its reactivity and interactions in biological systems .

The mechanism of action of Boc-2-Iodo-D-Phe is primarily linked to its incorporation into peptides and proteins. The iodine atom can engage in halogen bonding, which enhances the stability and activity of the resulting peptides. The Boc group protects the amino functionality during synthesis, allowing for selective reactions that are crucial in peptide synthesis and drug development .

1. Peptide Synthesis

Boc-2-Iodo-D-Phe serves as a building block for synthesizing various peptides. Its incorporation can lead to peptides with enhanced biological activities due to the presence of the iodine atom, which may affect binding affinities and interactions with biological targets .

2. Imaging Applications

Research indicates that iodinated phenylalanine derivatives, including Boc-2-Iodo-D-Phe, are promising candidates for tumor imaging. Studies have shown that both the D-isomer and L-isomer exhibit high uptake in tumor tissues when labeled with radioactive iodine isotopes (e.g., or ). The D-isomer demonstrated faster blood clearance and distribution to peripheral tissues compared to its L-counterpart, making it suitable for dynamic planar imaging in tumor diagnostics .

3. In Vivo Studies

In vivo studies involving murine models have illustrated that Boc-2-Iodo-D-Phe can be utilized effectively as a tracer for detecting tumors. For instance, dynamic imaging studies showed significant uptake in tumor tissues with minimal background activity in other organs, indicating its potential as a diagnostic agent .

Comparative Analysis

The following table summarizes key differences between Boc-2-Iodo-D-Phe and related compounds:

| Compound | Iodine Position | Biological Activity | Use Case |

|---|---|---|---|

| This compound | ortho (2) | High tumor uptake | Tumor imaging |

| Boc-4-Iodo-D-Phenylalanine | para (4) | Moderate tumor uptake | Peptide synthesis |

| 2-Iodo-D-Phenylalanine | ortho (2) | High activity but less stable | General biochemical research |

Case Studies

- Tumor Imaging : In a study involving athymic mice bearing rhabdomyosarcoma tumors, Boc-2-Iodo-D-Phe labeled with was injected to evaluate its biodistribution and tumor uptake. Results indicated a high specificity for tumor tissues with low renal retention over time, suggesting effective clearance and minimal side effects .

- Comparative Biodistribution : A comparative analysis of -labeled D-isomer versus L-isomer revealed that while both exhibited high tumor uptake, the D-isomer showed superior clearance rates from circulation, making it more favorable for clinical applications .

属性

IUPAC Name |

(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUJMUOMAUNOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205395 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-64-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。